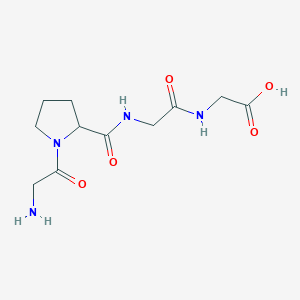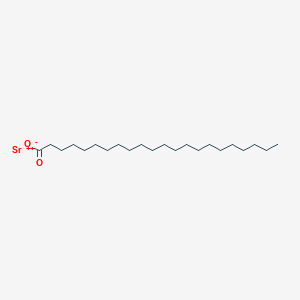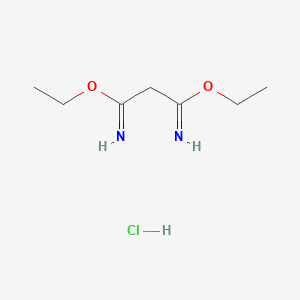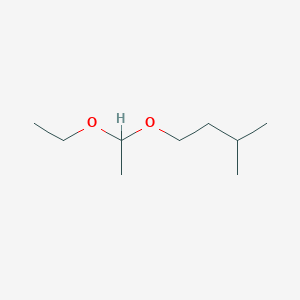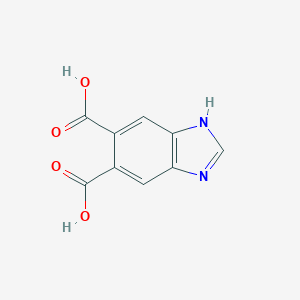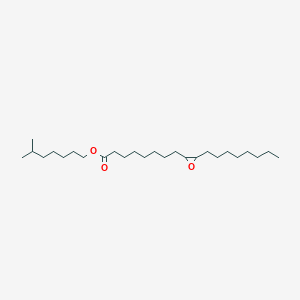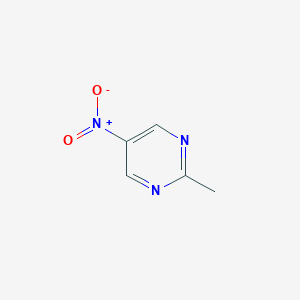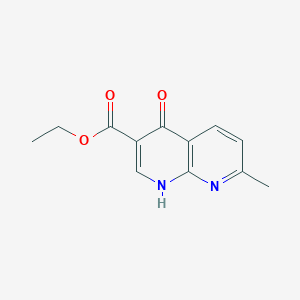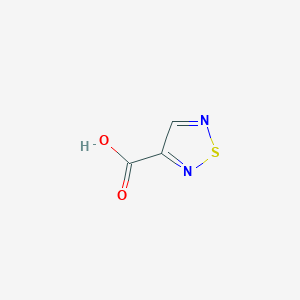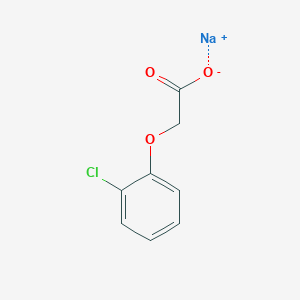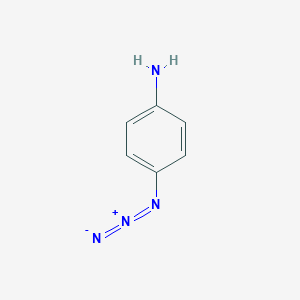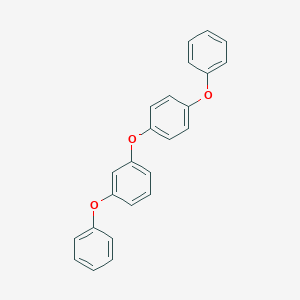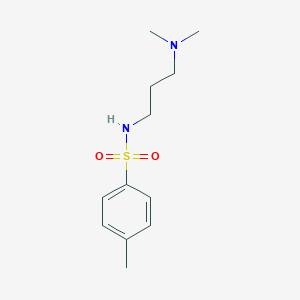
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide
描述
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide, commonly known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DMTS is a sulfonamide derivative that is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it an essential component in many scientific research applications.
作用机制
DMTS acts as a nucleophile and reacts with electrophilic compounds. It can also form hydrogen bonds with other molecules, making it an essential component in many chemical reactions. DMTS is also known for its ability to stabilize proteins and peptides, making it an essential component in the synthesis of these compounds.
生化和生理效应
DMTS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. DMTS has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
DMTS is an essential component in many scientific research applications due to its unique chemical properties. Its ability to stabilize proteins and peptides makes it an essential component in the synthesis of these compounds. However, DMTS has some limitations, including its toxicity and potential for skin irritation.
未来方向
There are several future directions for research involving DMTS. One area of research is the synthesis of new organic compounds using DMTS as a reagent. Another area of research is the use of DMTS in the synthesis of peptides and proteins. Additionally, there is potential for the use of DMTS in drug discovery, as it has been shown to have anti-inflammatory and analgesic effects. Further research is needed to fully understand the potential applications of DMTS in scientific research.
科学研究应用
DMTS has been extensively used in scientific research due to its diverse range of applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. DMTS is also used as a reagent in the synthesis of peptides and proteins.
属性
CAS 编号 |
10256-77-6 |
|---|---|
产品名称 |
N-(3-Dimethylaminopropyl)-p-toluenesulfonamide |
分子式 |
C12H20N2O2S |
分子量 |
256.37 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-9-4-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3 |
InChI 键 |
MFLRGXNDNKRSKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
其他 CAS 编号 |
10256-77-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

